molecular formula C35H40N4O6 B1235334 methyl 3-[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoate CAS No. 19792-68-8

methyl 3-[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoate

Cat. No. B1235334
CAS RN: 19792-68-8
M. Wt: 612.7 g/mol
InChI Key: UWZUXDQSJUVVTL-FLZZTMJYSA-N
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Description

Methyl 3-[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoate, also known as Methyl 3-[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoate, is a useful research compound. Its molecular formula is C35H40N4O6 and its molecular weight is 612.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Properties

Bilirubin, within the normal physiological range, serves as the most powerful antioxidant in the serum . This antioxidant property can be harnessed in various therapeutic applications, particularly in conditions characterized by oxidative stress .

Cardiovascular Health

Bilirubin plays a key role in cardiovascular health . It has been observed that serum free bilirubin concentration has significant effects on morbidity and mortality in cardiovascular disease .

Diabetes Management

There is evidence that bilirubin concentration impacts diabetes . It is suggested that manipulation of serum bilirubin levels could be a potential therapeutic target for diabetes .

Obesity and Metabolic Syndrome

Bilirubin concentration also affects obesity and metabolic syndrome . This suggests that bilirubin could be used in the management of these conditions .

Drug Delivery

Recent developments in nanoparticle drug delivery, biosynthetic strategies, and drug synthesis have opened new avenues for applying bilirubin as a pharmaceutical agent . This could revolutionize the way drugs are delivered in the body, improving their efficacy and reducing side effects .

Toxicological Biomarker

Bilirubin is a toxicological biomarker for hemolysis and liver diseases . This makes it a valuable tool in the diagnosis and monitoring of these conditions .

Nanoscale Analysis

A versatile fluorometric method for nanoscale analysis of bilirubin has been developed, based on its highly specific binding to the recombinant bifunctional protein HELP–UnaG (HUG) . This method is sensitive, accurate, and remarkably robust, allowing analysis at various conditions .

Translational and Precision Medicine

The nanoscale analysis of bilirubin is suitable for the uniform assessment of bilirubin in translational and precision medicine . It can detect differences in human bilirubinemia related to sex and UGT1A1 polymorphisms .

Mechanism of Action

Target of Action

Dimethyl bilirubin, also known as Bilirubin dimethyl diester, primarily targets nuclear receptors and drives gene transcription . It is a metabolic product of heme, and an increase in its level may be toxic to the body .

Mode of Action

It is believed that it involves both nuclear factor erythroid-derived 2-related factor (nrf2)–dependent and independent pathways . These pathways lead to an anti-inflammatory immune response due to type II myeloid cell and Th2 cell differentiation and neuroprotection .

Biochemical Pathways

Bilirubin is formed by the breakdown of heme present in hemoglobin, myoglobin, cytochromes, catalase, peroxidase, and tryptophan pyrrolase . Eighty percent of the daily bilirubin production is derived from hemoglobin . The remaining 20 percent is contributed by other hemoproteins and a rapidly turning-over small pool of free heme . Enhanced bilirubin formation is found in all conditions associated with increased red cell turnover such as intramedullary or intravascular hemolysis .

Pharmacokinetics

It is known that bilirubin is transported from the spleen to the liver and excreted into bile . Hyperbilirubinemia results from the increase of bilirubin concentrations in plasma .

Result of Action

The molecular and cellular effects of dimethyl bilirubin’s action are complex. At the cellular level, bilirubin exerts its toxic effect by disturbing the normal functioning of neuronal cells . Bilirubin’s presence can cause certain inflammatory responses, resulting in the activation of proinflammatory cytokines . Additionally, research has demonstrated that bilirubin can negatively affect auditory abilities .

Action Environment

The action, efficacy, and stability of dimethyl bilirubin can be influenced by various environmental factors. For instance, the presence of other substances that share its metabolic pathway can affect its detoxification and elimination . Furthermore, the physiological environment, such as pH and temperature, can also impact the solubility and stability of bilirubin .

properties

IUPAC Name

methyl 3-[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H40N4O6/c1-9-22-21(6)34(42)39-29(22)16-27-20(5)25(12-14-33(41)45-8)31(37-27)17-30-24(11-13-32(40)44-7)19(4)26(36-30)15-28-18(3)23(10-2)35(43)38-28/h9-10,15-16,36-37H,1-2,11-14,17H2,3-8H3,(H,38,43)(H,39,42)/b28-15-,29-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZUXDQSJUVVTL-FLZZTMJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1CCC(=O)OC)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)OC)C=C4C(=C(C(=O)N4)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=C1CCC(=O)OC)CC2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)OC)/C=C\4/C(=C(C(=O)N4)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H40N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19792-68-8
Record name Bilirubin dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019792688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Q & A

Q1: What makes the properties of the synthesized C-(10)-gem-dimethyl bilirubin analogs "unusual"?

A1: Unfortunately, the abstracts do not elaborate on what constitutes these unusual properties. We would need to examine the full research paper [, ] to understand the specific differences between these analogs and naturally occurring bilirubin in terms of their chemical behavior or biological activity.

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